1-(4-Nitrophenyl)ethane-1-thiol
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Overview
Description
1-(4-Nitrophenyl)ethane-1-thiol is an organosulfur compound characterized by the presence of a nitrophenyl group attached to an ethanethiol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Nitrophenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzyl chloride with sodium ethanethiolate in an organic solvent such as ethanol. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: 1-(4-Aminophenyl)ethane-1-thiol.
Substitution: Thioethers or other substituted derivatives.
Scientific Research Applications
1-(4-Nitrophenyl)ethane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)ethane-1-thiol involves its reactive thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to interact with enzymes, proteins, and other biomolecules, potentially leading to inhibition or modification of their functions. The nitro group can also undergo reduction to form an amino group, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
4-Nitrothiophenol: Contains a nitrophenyl group attached directly to a thiol group without the ethane linker.
1-(4-Aminophenyl)ethane-1-thiol: The reduced form of 1-(4-Nitrophenyl)ethane-1-thiol with an amino group instead of a nitro group.
Uniqueness
Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C8H9NO2S |
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Molecular Weight |
183.23 g/mol |
IUPAC Name |
1-(4-nitrophenyl)ethanethiol |
InChI |
InChI=1S/C8H9NO2S/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-6,12H,1H3 |
InChI Key |
OLWZHAZCADUDNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])S |
Origin of Product |
United States |
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